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Compound of Interest

Compound Name: 5-Bromo-2-iodo-4-nitropyridine

Cat. No.: B15336745

Get Quote

5-Bromo-2-iodo-4-nitropyridine (CAS 884494-38-6) is a high-value heterocyclic scaffold

characterized by a "trifecta" of orthogonal reactivity handles. Unlike simple halopyridines, this

molecule offers three distinct sites for functionalization, each responding to specific chemical

triggers. This orthogonality allows medicinal chemists to construct complex, polysubstituted

pyridine cores—common in kinase inhibitors and PROTAC linkers—without the need for

protecting groups.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Property Data Notes

Molecular Formula

Molecular Weight 328.89 g/mol High halogen density

Appearance Pale yellow to orange solid Light sensitive (Iodine content)

Melting Point 105–108 °C (Predicted) Varies by crystal form/purity

Solubility DMSO, DMF, DCM, THF Poor water solubility

Storage
2–8 °C, Dark, Inert

Atmosphere
Hygroscopic; protect from UV
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Part 2: Synthesis & Sourcing
While commercially available, high-purity batches often require custom synthesis to avoid

regioisomeric impurities (e.g., 5-bromo-2-nitro-4-iodopyridine). The most robust route utilizes a

Sandmeyer-type transformation.

Synthetic Pathway:

Precursor: 2-Amino-5-bromo-4-nitropyridine.

Diazotization: Treatment with

in acid generates the diazonium salt.

Iodination: Reaction with KI or NaI introduces the iodine at C2.

Critical Quality Attribute (CQA): Ensure the removal of the 2-chloro analog, which can form if

HCl is used during diazotization. Use

or non-chloride sources to maintain spectral purity.

Part 3: Reactivity & Chemoselectivity (The Core)
The strategic value of this molecule lies in the reactivity hierarchy of its three substituents. A

precise understanding of this hierarchy prevents "scrambling" or unwanted side reactions.

The Reactivity Hierarchy
C2-Iodine (The "Soft" Handle):

Reactivity: Highest towards Transition Metal Catalysis (Pd).

Mechanism: Oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Br

or C-

.

Application: Suzuki, Stille, Sonogashira couplings.

C4-Nitro (The "Hard" Handle):
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Reactivity: Highest towards Nucleophilic Aromatic Substitution (

).

Mechanism: The nitro group at C4 is super-activated by the ring nitrogen and acts as an

excellent leaving group (often superior to halides in this specific electronic environment).

Application: Displacement by amines, alkoxides, or thiols.[1] Alternatively, reduction to

.

C5-Bromine (The "Latent" Handle):

Reactivity: Lowest.

Mechanism: Requires forcing conditions or specialized ligands (e.g., Buchwald

precatalysts) once C2 and C4 are derivatized.

Application: Late-stage diversification.

Part 4: Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways available from the parent

scaffold.
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Chemo-Selectivity Logic

5-Bromo-2-iodo-4-nitropyridine
(CAS 884494-38-6)

Path A: C2-Selective Coupling
(Suzuki-Miyaura)

Pd(0), Ar-B(OH)2
RT to 40°C

Path B: C4-Selective SNAr
(Nitro Displacement)

R-NH2 or RO-
0°C, mild base

Path C: Nitro Reduction
(Fe/AcOH)

Fe, NH4Cl
or SnCl2

5-Bromo-4-nitro-2-arylpyridine

Yield: 70-90%

5-Bromo-2-iodo-4-aminopyridine

Yield: 60-85%

5-Bromo-2-iodo-pyridin-4-amine

Yield: >90%

C2-I: Reacts first with Pd
C4-NO2: Reacts first with Nucleophiles

C5-Br: Reacts last

Click to download full resolution via product page

Caption: Divergent synthesis map showing orthogonal reactivity of the Iodine (Pd-coupling),

Nitro (Nucleophilic displacement), and Bromine (Late-stage) handles.

Part 5: Validated Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Couple an aryl group at C2 without displacing the labile C4-nitro group or reacting

the C5-bromine.

Reagents:

Substrate: 5-Bromo-2-iodo-4-nitropyridine (1.0 eq)

Boronic Acid: Ar-

(1.1 eq)
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Catalyst:

(5 mol%) — Chosen for high activity at lower temps.

Base:

(2.0 eq, 2M aqueous) — Avoid strong alkoxides which trigger SNAr.

Solvent: 1,4-Dioxane (degassed).

Procedure:

Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

Evacuate and backfill with Argon (

).

Solvation: Add degassed 1,4-Dioxane and aqueous

.

Reaction: Stir at 40 °C for 4–6 hours. Note: Do not exceed 60 °C to prevent C5-Br coupling

or nitro displacement.

Monitoring: TLC (Hexane/EtOAc) should show consumption of the iodine precursor.

Workup: Dilute with EtOAc, wash with brine, dry over

.

Purification: Flash chromatography. The product retains the yellow color typical of nitro-

pyridines.

Protocol B: C4-Selective (Nitro Displacement)
Objective: Replace the nitro group with a secondary amine while preserving the C2-iodine.

Reagents:

Substrate: 5-Bromo-2-iodo-4-nitropyridine (1.0 eq)
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Nucleophile: Morpholine or Piperidine derivative (1.1 eq)

Base: DIPEA (Hunig's Base) (1.5 eq)

Solvent: THF or DMF (Anhydrous).

Procedure:

Cooling: Dissolve substrate in THF and cool to 0 °C. Crucial: Low temperature favors C4-

nitro displacement over C2-iodine displacement.

Addition: Add the amine/DIPEA mixture dropwise.

Reaction: Allow to warm to Room Temperature (RT) over 2 hours.

Observation: The reaction often changes color (e.g., yellow to orange/red) as the

Meisenheimer complex forms and collapses.

Workup: Quench with water. If the product precipitates, filter it. If not, extract with DCM.

Part 6: Safety & Handling
Energetic Potential: Nitro-pyridines, especially with high halogen content, can be energetic.

Avoid heating crude residues to dryness above 100 °C.

Sensitizers: Halo-pyridines are potent skin sensitizers. Use double-gloving and work in a

fume hood.

Light Sensitivity: The C-I bond is photolabile. Wrap reaction vessels in aluminum foil during

storage or long reaction times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15336745?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/33/A_Comparative_Guide_to_the_Regioselectivity_of_Substitutions_on_2_4_Dichloro_5_nitropyridine.pdf
https://www.benchchem.com/product/b15336745/docs#part-1-executive-summary-molecular-profile
https://www.benchchem.com/product/b15336745/docs#part-1-executive-summary-molecular-profile
https://www.benchchem.com/product/b15336745/docs#part-1-executive-summary-molecular-profile
https://www.benchchem.com/product/b15336745/docs#part-1-executive-summary-molecular-profile
https://www.benchchem.com/product/b15336745?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15336745?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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